Carbamic acid, (triphenylphosphoranylidene)-, ethyl ester
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Overview
Description
Ethoxycarbonyltriphenylphosphinimine is an organophosphorus compound known for its unique chemical structure and reactivity It is characterized by the presence of an ethoxycarbonyl group attached to a triphenylphosphinimine core
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxycarbonyltriphenylphosphinimine can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding ethoxycarbonyltriphenylphosphinimine as the primary product.
Industrial Production Methods: While specific industrial production methods for ethoxycarbonyltriphenylphosphinimine are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparations. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethoxycarbonyltriphenylphosphinimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It participates in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with ethoxycarbonyltriphenylphosphinimine under mild conditions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and related compounds.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
Ethoxycarbonyltriphenylphosphinimine has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethoxycarbonyltriphenylphosphinimine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with various substrates, facilitating reactions such as nucleophilic substitution and addition. The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of new bonds and compounds.
Comparison with Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, known for its role in the Wittig reaction.
Ethyl Chloroformate: A reagent used in the synthesis of ethoxycarbonyltriphenylphosphinimine.
Phosphine Oxides: Compounds formed through the oxidation of phosphines, including ethoxycarbonyltriphenylphosphinimine.
Uniqueness: Ethoxycarbonyltriphenylphosphinimine stands out due to its specific combination of an ethoxycarbonyl group with a triphenylphosphinimine core
Properties
CAS No. |
17437-51-3 |
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Molecular Formula |
C21H20NO2P |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl N-(triphenyl-λ5-phosphanylidene)carbamate |
InChI |
InChI=1S/C21H20NO2P/c1-2-24-21(23)22-25(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI Key |
YFYRZZRINGPTJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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